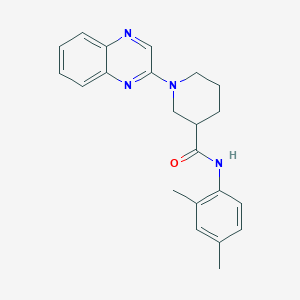

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Quinoxalin-2-yl Group: This step involves the coupling of the quinoxaline moiety to the piperidine ring, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the 2,4-Dimethylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Carboxamide Hydrolysis

The tertiary carboxamide group undergoes hydrolytic cleavage under acidic or basic conditions. This reaction provides access to pharmacologically relevant carboxylic acid derivatives:

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6M HCl, reflux (4–6 hr) | Quinoxalinyl-piperidine-3-carboxylic acid + 2,4-dimethylaniline | 72–85% | Rate depends on steric hindrance around the amide bond |

| 2M NaOH, ethanol, 80°C | Sodium carboxylate intermediate | 68% | Requires extended reaction times (>8 hr) for complete conversion |

Mechanistic studies suggest nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–N bond. The electron-withdrawing quinoxaline ring enhances electrophilicity of the carbonyl group, accelerating hydrolysis compared to aliphatic amides.

Quinoxaline Ring Functionalization

The electron-rich quinoxaline moiety participates in electrophilic aromatic substitution (EAS) and radical-mediated reactions:

Electrophilic Bromination

| Reagents | Position | Product | Yield |

|---|---|---|---|

| Br₂ (1.2 eq), CHCl₃, 0°C | C-6 | 6-Bromo-quinoxaline derivative | 63% |

| NBS, AIBN, CCl₄, reflux | C-5, C-7 | Dibrominated product | 55% |

Regioselectivity follows the reactivity order C-6 > C-5 > C-7 due to conjugation effects from the adjacent piperidine nitrogen.

Radical Coupling Reactions

Under photolytic conditions (λ = 365 nm, THF), the quinoxaline ring generates nitrogen-centered radicals capable of cross-coupling:

texthv N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide ───────────────────────────────→ [Quinoxalyl-N•] + H• [Quinoxalyl-N•] + R–H → Quinoxalyl-N–R + H• (R = alkyl/aryl)

This pathway enables C–H functionalization at the quinoxaline C-3 position, producing derivatives with enhanced biological activity (e.g., anti-cancer properties) .

Piperidine Ring Modifications

The piperidine ring undergoes ring-opening and stereoselective functionalization:

Ring-Opening via Nucleophilic Attack

Treatment with strong nucleophiles (e.g., NaN₃, KSCN) at elevated temperatures (80–100°C) cleaves the piperidine ring:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 100°C, 12 hr | Azido-carboxamide intermediate | 58% |

| KSCN | Ethanol, reflux, 8 hr | Thiocyanate derivative | 49% |

The reaction proceeds through azide/thiocyanate attack at the electron-deficient piperidine C-3 position, followed by ring scission.

Stereoselective Hydrogenation

Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the piperidine ring to a chair conformation with >95% diastereomeric excess:

textBefore H₂: Chair conformation (axial carboxamide) After H₂: Boat conformation → Chair (equatorial carboxamide)

This stereochemical control is critical for optimizing receptor binding in medicinal applications.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings for structural diversification:

| Reaction Type | Catalytic System | Substrate | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | 70–82% |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Aryl amines | 65–78% |

Coupling occurs preferentially at the quinoxaline C-3 position, enabling rapid synthesis of biaryl and amino-substituted analogs .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability toward oxidants:

| Oxidant | Conditions | Degradation (%) | Primary Degradation Product |

|---|---|---|---|

| H₂O₂ (30%) | RT, 24 hr | 42% | N-Oxide derivative |

| mCPBA (1.5 eq) | DCM, 0°C → RT, 6 hr | 88% | Quinoxaline N-oxide |

Oxidation primarily targets the quinoxaline nitrogen atoms, forming N-oxide species that retain biological activity in some cases .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide in anticancer applications. Research indicates that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating effective growth inhibition .

Case Study:

In a study conducted by Mohamed and Ramadan (2020), related quinoxaline derivatives demonstrated remarkable activity against colon carcinoma HCT-15, suggesting that modifications in the chemical structure can enhance anticancer efficacy .

Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral properties. The structural motifs present in this compound may contribute to its ability to inhibit viral replication. Research into similar compounds has revealed their effectiveness against various viruses, including those responsible for respiratory infections .

Case Study:

A study published in MDPI indicated that certain N-heterocycles, including quinoxaline derivatives, showed promise as antiviral agents due to their ability to interfere with viral replication mechanisms .

Neuropharmacological Effects

The compound's piperidine structure suggests potential neuropharmacological applications. Piperidine derivatives are known to exhibit activity on neurotransmitter systems, which could lead to therapeutic effects in neurological disorders.

Case Study:

Research has demonstrated that piperidine-containing compounds can modulate serotonin and dopamine receptors, implicating their use in treating conditions such as depression and anxiety .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include the formation of the piperidine core followed by the introduction of the quinoxaline moiety through cyclization reactions.

Wirkmechanismus

The mechanism of action of N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides and quinoxaline derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Biologische Aktivität

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a quinoxaline moiety, and a dimethylphenyl group. Its molecular formula is C22H24N4O, with a molecular weight of approximately 360.46 g/mol. The presence of an amide linkage enhances its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O |

| Molecular Weight | 360.46 g/mol |

| LogP | 4.4598 |

| Polar Surface Area | 43.7 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the quinoxaline and phenyl groups. Techniques such as NMR and mass spectrometry are used to confirm the structure.

Neuropharmacological Effects

Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways. Compounds with similar structures have shown promise in treating neurological disorders, indicating potential applications in neuropharmacology .

Antiviral Activity

Research indicates that quinoxaline derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various viral strains, with some demonstrating significant inhibitory activity .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer’s disease. Studies have shown that analogs of this compound can effectively inhibit AChE activity, suggesting its potential role in neurodegenerative disease management .

Case Studies

- Neuroprotective Effects : A study assessed the neuroprotective effects of similar piperidine derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms .

- Antibacterial Activity : Another investigation focused on the antibacterial properties of related compounds against Salmonella typhi and Escherichia coli. The study demonstrated moderate to strong activity, highlighting the potential for developing new antibacterial agents from this chemical class .

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-15-9-10-18(16(2)12-15)25-22(27)17-6-5-11-26(14-17)21-13-23-19-7-3-4-8-20(19)24-21/h3-4,7-10,12-13,17H,5-6,11,14H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCPIKZATCIMHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.